molecular formula C29H48O B075269 24-Methylenelophenol CAS No. 1176-52-9

24-Methylenelophenol

Cat. No.: B075269
CAS No.: 1176-52-9
M. Wt: 412.7 g/mol
InChI Key: RSMKYRDCCSNYFM-AAGDOFLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Methylenelophenol, also known as Gramisterol, is a metabolic intermediate in the biosynthesis of sterols in plants and fungi. It is chemically identified as 4α-Methyl-5α-ergosta-7,24(28)-dien-3β-ol. This compound plays a crucial role in the biosynthesis of various sterols, which are essential components of cell membranes and have significant biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 24-Methylenelophenol can be synthesized from 4α-Methylfecosterol through the action of the enzyme HYD1. This enzyme catalyzes the conversion of 4α-Methylfecosterol to this compound. Further, this compound can be converted to (Z)-24-ethylidenelophenol by the enzyme 24-methylenesterol C-methyltransferase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources where it naturally occurs. The process includes the isolation of sterol-rich fractions followed by chromatographic techniques to purify this compound.

Chemical Reactions Analysis

Types of Reactions: 24-Methylenelophenol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized sterols.

    Reduction: Reduction reactions can convert it into different reduced sterol forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various sterol derivatives such as episterol and 24-ethylidenelophenol .

Scientific Research Applications

24-Methylenelophenol has diverse applications in scientific research:

Mechanism of Action

24-Methylenelophenol exerts its effects primarily through its role in sterol biosynthesis. It acts as a substrate for enzymes such as HYD1 and 24-methylenesterol C-methyltransferase, which catalyze its conversion to other sterols. These sterols are crucial for maintaining cell membrane integrity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of various sterols. Its ability to be converted into multiple biologically significant sterols highlights its importance in both biological and industrial contexts .

Properties

IUPAC Name

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h10,18,20-21,23-27,30H,3,8-9,11-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,26+,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMKYRDCCSNYFM-AAGDOFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318205
Record name Gramisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24-Methylenelophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006846
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1176-52-9
Record name Gramisterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gramisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gramisterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V26P6XPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 24-Methylenelophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006846
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Methylenelophenol
Reactant of Route 2
24-Methylenelophenol
Reactant of Route 3
24-Methylenelophenol
Reactant of Route 4
24-Methylenelophenol
Reactant of Route 5
24-Methylenelophenol
Reactant of Route 6
24-Methylenelophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.